4-Hydroxy-1-[[(E)-3-oxo-3-(2,4,5-trideuterioimidazol-1-yl)prop-1-enyl]amino]butan-2-one
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Overview
Description
4-Hydroxy-1-[[(E)-3-oxo-3-(2,4,5-trideuterioimidazol-1-yl)prop-1-enyl]amino]butan-2-one is a synthetic compound with a complex structure that includes a hydroxy group, an imidazole ring, and a trideuterio substitution
Mechanism of Action
Target of Action
It’s structurally similar to clavulanic acid , which is known to inhibit beta-lactamase enzymes .
Mode of Action
The compound, also known as 1-(4-Aza-8-hydroxy-6-oxo)oct-2-en-1-oylimidazole-d3, is a prodrug . Prodrugs are biologically inactive compounds that can be metabolized in the body to produce an active drug. This compound is hydrolyzed to form the active compound clavulanate . Clavulanate acts by binding to beta-lactamase enzymes and inhibiting their activity, thus preventing the degradation of beta-lactam antibiotics .
Biochemical Pathways
Beta-lactamase enzymes are responsible for antibiotic resistance in bacteria by breaking down beta-lactam antibiotics. By inhibiting these enzymes, the compound enhances the effectiveness of these antibiotics .
Pharmacokinetics
As a prodrug, it is expected to be metabolized into its active form, clavulanate, in the body
Result of Action
The compound, upon being metabolized to clavulanate, inhibits the action of beta-lactamase enzymes . This results in the prevention of degradation of beta-lactam antibiotics, thereby enhancing their effectiveness against bacteria . The molecular and cellular effects would therefore be an increased ability to combat bacterial infections that exhibit resistance to beta-lactam antibiotics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-1-[[(E)-3-oxo-3-(2,4,5-trideuterioimidazol-1-yl)prop-1-enyl]amino]butan-2-one typically involves multiple steps. One common route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through a condensation reaction involving glyoxal, ammonia, and formaldehyde.
Introduction of the Trideuterio Substitution: The trideuterio substitution is introduced using deuterated reagents in the presence of a suitable catalyst.
Formation of the Enone Moiety: The enone moiety is formed through an aldol condensation reaction between an aldehyde and a ketone.
Coupling Reaction: The final step involves coupling the enone moiety with the imidazole ring under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-1-[[(E)-3-oxo-3-(2,4,5-trideuterioimidazol-1-yl)prop-1-enyl]amino]butan-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The enone moiety can be reduced to form a saturated ketone.
Substitution: The imidazole ring can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated ketones.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
4-Hydroxy-1-[[(E)-3-oxo-3-(2,4,5-trideuterioimidazol-1-yl)prop-1-enyl]amino]butan-2-one has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar hydroxy group and have been studied for their biological activities.
Indole Derivatives: These compounds have a similar heterocyclic structure and are known for their diverse biological activities.
Uniqueness
4-Hydroxy-1-[[(E)-3-oxo-3-(2,4,5-trideuterioimidazol-1-yl)prop-1-enyl]amino]butan-2-one is unique due to its trideuterio substitution, which can influence its chemical and biological properties. This substitution can affect the compound’s stability, reactivity, and interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-hydroxy-1-[[(E)-3-oxo-3-(2,4,5-trideuterioimidazol-1-yl)prop-1-enyl]amino]butan-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3/c14-6-2-9(15)7-11-3-1-10(16)13-5-4-12-8-13/h1,3-5,8,11,14H,2,6-7H2/b3-1+/i4D,5D,8D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTQFPQZZZXNBRC-VNOQJKHCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)C(=O)C=CNCC(=O)CCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(N(C(=N1)[2H])C(=O)/C=C/NCC(=O)CCO)[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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